

Application Notes and Protocols for Real-Time pH Detection in Living Cells

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Compound of Interest

Compound Name: TME-HYM (PH Probe)

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Introduction

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, ion transport, cell proliferation, apoptosis, and signal transduction.[1][2][3][4] Dysregulation of pHi is an emerging hallmark of various pathologies, including cancer and neurodegenerative diseases.[3] Consequently, the ability to accurately monitor pHi in real-time within living cells is essential for fundamental biological research and drug development.

This document provides a detailed guide to the experimental setups and protocols for real-time pH detection in living cells using fluorescent probes. It is intended for researchers, scientists, and drug development professionals.

Overview of pH-Sensitive Fluorescent Probes

The primary tools for monitoring pHi in live cells are pH-sensitive fluorescent probes. These can be broadly categorized into two main classes: small organic molecules and genetically encoded fluorescent proteins.

- **Small Molecule Probes:** These are cell-permeant dyes that become fluorescent or exhibit a spectral shift upon changes in pH. Probes like BCECF-AM and SNARF-1-AM are widely used.[5][6] They are introduced into cells by incubation, where intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent indicator inside.[7]

- Advantages: High sensitivity, rapid response times, and ease of loading into a wide variety of cell types.[8]
- Disadvantages: Potential for leakage from cells, uneven loading, and lack of specific subcellular targeting unless modified.[9]
- Genetically Encoded pH Sensors (GEpHs): These are fluorescent proteins, often derived from Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP), that have been engineered to be pH-sensitive.[1][9][10] Examples include pHluorins and pHRed.[9][11] They are introduced into cells via transfection or transduction of the corresponding DNA construct.
 - Advantages: Can be targeted to specific subcellular compartments (e.g., mitochondria, Golgi), minimal leakage, and suitable for long-term studies.[1][10]
 - Disadvantages: Require genetic manipulation of the cells, and the expression levels can vary.

Data Presentation: Properties of Common pH-Sensitive Probes

The selection of a suitable pH probe is critical and depends on the specific experimental requirements, such as the expected pH range, the instrumentation available, and the cell type.

Probe Name	Type	pKa	Excitation (nm)	Emission (nm)	Measurement Type	Key Features
BCECF	Small Molecule	~6.97	490 (pH-sensitive) / 440 (isosbestic)	~535	Ratiometric (Excitation)	Most popular pH probe; dual-excitation ratiometric measurement minimizes artifacts. [7] [12]
Carboxy SNARF-1	Small Molecule	~7.5	514 or 550	585 / 640	Ratiometric (Emission)	Dual-emission ratiometric probe, suitable for confocal microscopy. [13] [14] pKa can be different in cells. [14]
pHrodo™ Green/Red	Small Molecule	~6.8	Green: ~505 / Red: ~566	Green: ~520 / Red: ~590	Intensity-based	Fluorescence increases dramatically in acidic environments; minimal photobleaching. [15]

pHluorin (ratiometric)	Genetically Encoded	~7.1	395 / 475	~508	Ratiometric (Excitation)	GFP-based sensor, good for targeting specific organelles. [11] [16]
pHRed	Genetically Encoded	~6.6 - 7.8	440 / 585	~610	Ratiometric (Excitation)	Red fluorescent protein sensor, spectrally compatible with GFP- based sensors for multiplexin g. [9] [10] [17]
mCherryE A	Genetically Encoded	~7.3	440 / 588	~610	Ratiometric (Excitation)	A pH- sensitive mutant of mCherry, suitable for dual- compartme nt imaging. [18]

Experimental Protocols

Protocol 1: Intracellular pH Measurement using BCECF-AM

This protocol describes the use of the ratiometric fluorescent dye BCECF-AM for measuring cytosolic pH.

1. Reagent Preparation:

- BCECF-AM Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM in 1.22 mL of high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[\[19\]](#)
- Loading Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. For live-cell imaging, ensure the media is free of phenol red.[\[20\]](#)
- BCECF-AM Working Solution (2-5 μ M): On the day of the experiment, dilute the 1 mM stock solution into the loading buffer to the final desired concentration (e.g., for 5 μ M, add 5 μ L of 1 mM stock to 1 mL of loading buffer). Vortex immediately to ensure proper dispersion.[\[19\]](#)

2. Cell Loading Procedure:

- Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.
- Remove the growth medium and wash the cells once with the loading buffer.
- Add the BCECF-AM working solution to the cells and incubate for 15-30 minutes at 37°C.[\[7\]](#)
[\[19\]](#) The optimal loading time may vary with cell type.
- After incubation, wash the cells three times with loading buffer to remove extracellular dye and allow for complete de-esterification of the dye within the cytosol.[\[7\]](#)[\[12\]](#)
- The cells are now ready for imaging.

3. Imaging:

- Use a fluorescence microscope (e.g., confocal) equipped with filters for ratiometric imaging of BCECF.
- Acquire images by sequentially exciting the cells at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point).[\[19\]](#)
- Collect the emission at ~535 nm for both excitation wavelengths.[\[19\]](#)

- The ratio of the fluorescence intensities (F490/F440) is calculated for each pixel or region of interest. This ratio is proportional to the intracellular pH.

Protocol 2: Intracellular pH Measurement using Genetically Encoded Sensors

This protocol provides a general framework for using GEpHs like pHluorin or pHRed.

1. Transfection/Transduction:

- Obtain the plasmid DNA encoding the desired pH sensor (e.g., cytosolic-pHluorin or mito-pHRed).
- Transfect the cells using a suitable method (e.g., lipofection, electroporation) according to the manufacturer's protocol. For stable expression, viral transduction and selection may be necessary.
- Allow 24-48 hours for the expression of the fluorescent protein sensor.

2. Cell Culture and Imaging Preparation:

- Plate the transfected/transduced cells on a suitable imaging dish.
- On the day of the experiment, replace the growth medium with an appropriate imaging buffer (e.g., HBSS with HEPES, phenol red-free).

3. Imaging:

- Use a fluorescence microscope with the appropriate filter sets for the specific GEpH.
- For ratiometric sensors like pHluorin or pHRed, acquire images at the two specified excitation wavelengths while collecting emission at the single emission peak.[\[9\]](#)[\[11\]](#)
- Calculate the ratio of the fluorescence intensities to determine the relative pH.

Protocol 3: In Situ Calibration of Intracellular pH

To convert fluorescence ratios into absolute pH values, an in situ calibration is essential for each experiment and cell type.^[14] This is typically achieved using the K⁺/H⁺ ionophore nigericin, which equilibrates the intracellular pH with the extracellular pH in a high-potassium buffer.^{[18][21]}

1. Reagent Preparation:

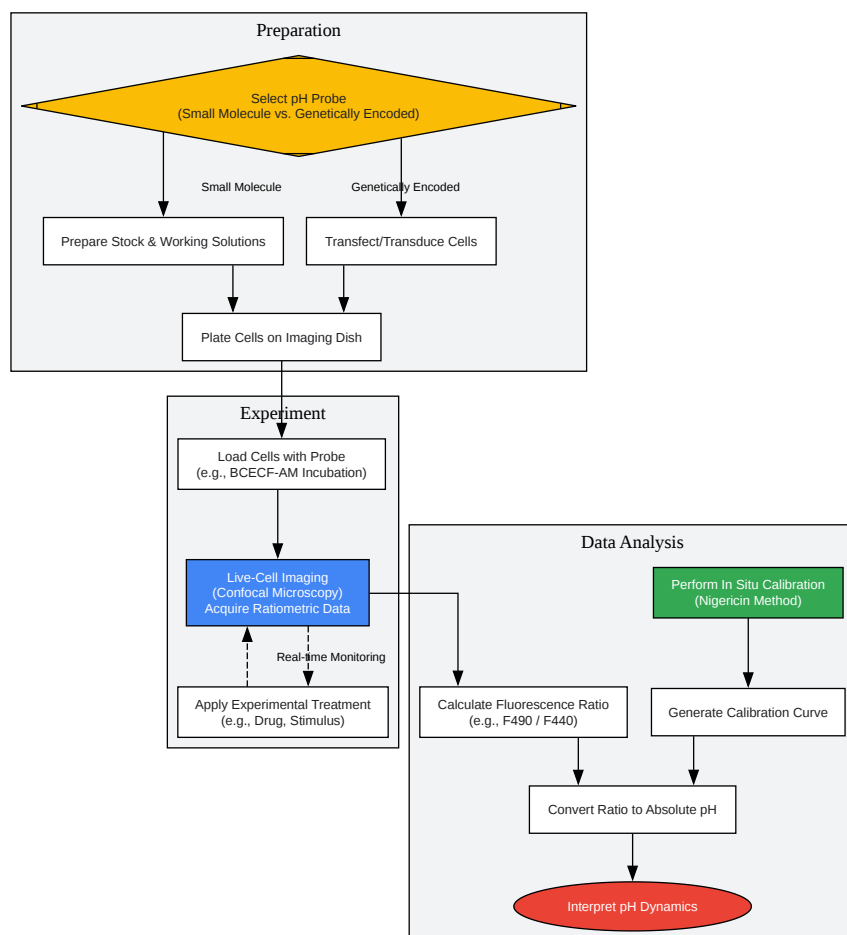
- High-Potassium Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from 5.5 to 8.0 in 0.5 pH unit increments). A typical composition is 120-150 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, and 20 mM buffer (e.g., MES for acidic pH, HEPES for neutral pH, Tris for alkaline pH).^[18]
- Nigericin Stock Solution (10 mM): Dissolve nigericin in ethanol or DMSO. Store in aliquots at -20°C.^[21]

2. Calibration Procedure:

- After completing the experimental measurements on dye-loaded or GEpH-expressing cells, perfuse the cells with the high-potassium buffer of a specific pH (e.g., pH 8.0).
- Add nigericin to a final concentration of 5-10 μM.^{[14][18]}
- Allow 5-10 minutes for the pHi to equilibrate with the external buffer pH.
- Measure the fluorescence ratio at this pH point.
- Repeat steps 1-4 for each of the calibration buffers, moving sequentially through the desired pH range (e.g., from pH 8.0 down to 5.5).^[21]
- At the end of the experiment, plot the measured fluorescence ratios against the corresponding buffer pH values.
- Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to generate a calibration curve.
- Use this curve to convert the experimental fluorescence ratio data into absolute intracellular pH values.

Visualizations

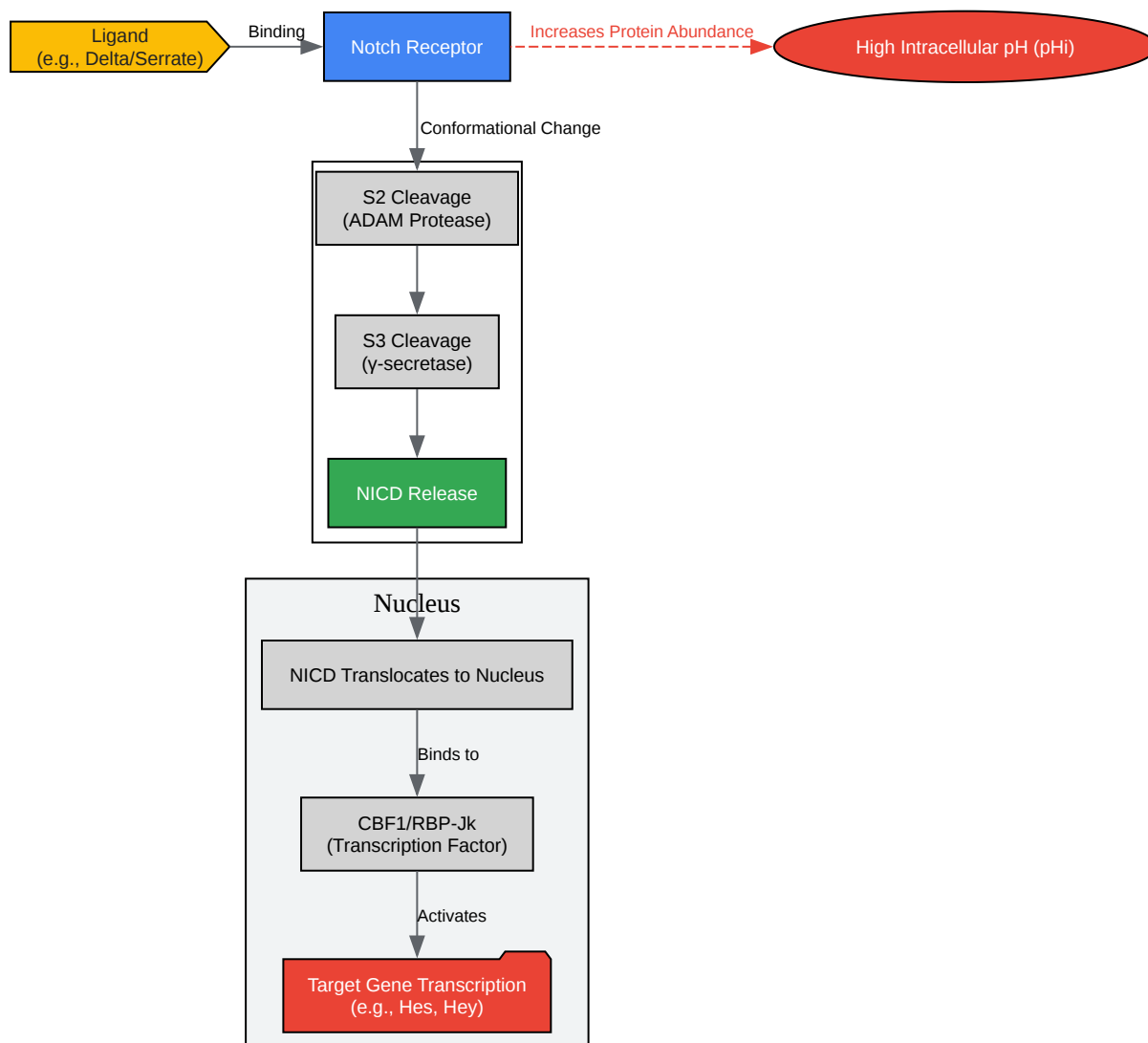
Experimental Workflow for Real-Time Intracellular pH Measurement



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Caption: General workflow for intracellular pH measurement.

Simplified Notch Signaling Pathway Influenced by Intracellular pH



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Caption: High pHi can upregulate Notch1 protein expression.[3]

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